5-oxa-2-azaspiro[3.5]nonan-9-ol hydrochloride
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Overview
Description
5-oxa-2-azaspiro[3.5]nonan-9-ol hydrochloride: is a chemical compound with the molecular formula C7H13NO2·HCl and a molecular weight of 179.65 g/mol . This compound is characterized by its spirocyclic structure, which includes an oxygen and nitrogen atom within the ring system. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-oxa-2-azaspiro[3.5]nonan-9-ol hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing both oxygen and nitrogen atoms. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like hydrochloric acid to facilitate the formation of the spirocyclic structure .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions: 5-oxa-2-azaspiro[3.5]nonan-9-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving reagents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted spirocyclic compounds .
Scientific Research Applications
Chemistry: In chemistry, 5-oxa-2-azaspiro[3.5]nonan-9-ol hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it valuable for studying ring strain and reactivity .
Biology: The compound is used in biological research to study its interactions with various biomolecules. It can serve as a ligand in binding studies or as a probe to investigate enzyme activity .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its spirocyclic structure is of interest for the development of new drugs targeting specific biological pathways .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering .
Mechanism of Action
The mechanism of action of 5-oxa-2-azaspiro[3.5]nonan-9-ol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects .
Comparison with Similar Compounds
5-oxa-2-azaspiro[3.5]nonane oxalate: Similar spirocyclic structure but different counterion (oxalate instead of hydrochloride).
{5-oxa-8-azaspiro[3.5]nonan-9-yl}methanol hydrochloride: Similar core structure with an additional methanol group.
Uniqueness: 5-oxa-2-azaspiro[3.5]nonan-9-ol hydrochloride is unique due to its specific spirocyclic structure and the presence of both oxygen and nitrogen atoms within the ring. This combination imparts distinct chemical and physical properties, making it valuable for various research and industrial applications .
Properties
CAS No. |
2361636-27-1 |
---|---|
Molecular Formula |
C7H14ClNO2 |
Molecular Weight |
179.6 |
Purity |
95 |
Origin of Product |
United States |
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